3'-Acetoxysafrole
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Overview
Description
3’-Acetoxysafrole is a chemical compound derived from safrole, a naturally occurring hepatocarcinogen found in sassafras oil and other essential oils.
Preparation Methods
3’-Acetoxysafrole can be synthesized through several methods:
Synthetic Routes: One common method involves the acetylation of 1’-hydroxysafrole using acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields 3’-Acetoxysafrole as the primary product.
Industrial Production: Industrially, the production of 3’-Acetoxysafrole may involve large-scale acetylation processes using similar reagents but optimized for higher efficiency and yield.
Chemical Reactions Analysis
3’-Acetoxysafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1’-oxosafrole, a compound with potential carcinogenic properties.
Reduction: Reduction reactions can convert 3’-Acetoxysafrole back to 1’-hydroxysafrole.
Substitution: It reacts with nucleophiles such as methionine to form 3’-methylmercaptoisosafrole.
Common Reagents and Conditions: Typical reagents include acetic anhydride for acetylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed from these reactions include 1’-oxosafrole, 1’-hydroxysafrole, and 3’-methylmercaptoisosafrole.
Scientific Research Applications
3’-Acetoxysafrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Acetoxysafrole involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules:
Comparison with Similar Compounds
3’-Acetoxysafrole is compared with other similar compounds such as:
1’-Hydroxysafrole: Both compounds are metabolites of safrole, but 3’-Acetoxysafrole is more electrophilic and reactive.
3’-Acetoxyisosafrole: This compound is structurally similar but differs in its reactivity and biological effects.
3’-Bromoisosafrole: Another related compound used in synthetic chemistry with distinct reactivity patterns.
Properties
CAS No. |
42461-90-5 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[(E)-3-(1,3-benzodioxol-5-yl)prop-1-enyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2,4-7H,3,8H2,1H3/b6-2+ |
InChI Key |
AITBOCKNEMIZFG-QHHAFSJGSA-N |
Isomeric SMILES |
CC(=O)O/C=C/CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=O)OC=CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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